4-((Methylsulfonyl)methyl)benzaldehyde
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Overview
Description
4-((Methylsulfonyl)methyl)benzaldehyde is an organic compound with the molecular formula C9H10O3S. It is characterized by a benzaldehyde group substituted with a methylsulfonylmethyl group at the para position. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-((Methylsulfonyl)methyl)benzaldehyde can be synthesized through several methods. One common method involves the selective oxidation of 4-methylsulfonyltoluene. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the selective oxidation of 4-methylsulfonyltoluene. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The crude product is then purified through recrystallization or distillation to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
4-((Methylsulfonyl)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-((Methylsulfonyl)methyl)benzoic acid.
Reduction: 4-((Methylsulfonyl)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Methylsulfonyl)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 4-((Methylsulfonyl)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can also participate in interactions with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)benzaldehyde: Similar structure but lacks the methyl group on the sulfonyl moiety.
4-(Methylthio)benzaldehyde: Contains a methylthio group instead of a methylsulfonyl group.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a methylsulfonyl group
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(methylsulfonylmethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZRGRDECVOHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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